molecular formula C7H5N3 B1209978 吡啶并[2,3-d]嘧啶 CAS No. 254-61-5

吡啶并[2,3-d]嘧啶

货号 B1209978
CAS 编号: 254-61-5
分子量: 131.13 g/mol
InChI 键: UDJFFSGCRRMVFH-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Pyrido[2,3-d]pyrimidine is an emerging scaffold in medicinal chemistry with a broad spectrum of activities . It is an organic hetero bicyclic chemical compound consisting of a pyridine ring fused orthogonally at any position to a pyrimidine ring . It has been associated with antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities .


Synthesis Analysis

Pyrido[2,3-d]pyrimidines can be synthesized from a preformed pyrimidine ring or a pyridine ring . One method involves the reaction of 2-methoxy-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitriles with guanidine . Another approach involves the condensation of substituted 3-(2-phenylpyrimidin-5-yl)propanoic acids with aromatic amines in polyphosphoric acid .


Molecular Structure Analysis

Pyrido[2,3-d]pyrimidines are a type of privileged heterocyclic scaffolds capable of providing ligands for several receptors in the body . They are ortho-fused bicyclic heterocyclic structures formed by the fusion of a pyridine and a pyrimidine ring .


Chemical Reactions Analysis

Pyrido[2,3-d]pyrimidines have been found to exhibit a range of pharmacological effects, including antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities . They have been used as inhibitors of various cancer targets, including tyrosine kinase, extracellular regulated protein kinases – ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors .

科学研究应用

1. 合成和生物医学应用

吡啶并[2,3-d]嘧啶因其作为体内各种受体的配体的作用而引人注目。尤其是吡啶并[2,3-d]嘧啶-7(8H)-酮类,类似于 DNA 和 RNA 中的氮碱基。这些化合物的合成方法及其生物医学应用已得到广泛研究,过去十年中参考文献和专利显着增加 (Jubete 等,2019).

2. 多组分合成方法

吡啶并[2,3-d]嘧啶由吡啶环和嘧啶环融合形成,具有广泛的生物活性。它们通过多组分方法合成符合“绿色化学”原则,强调可持续性。这种方法是一个新兴的研究领域,反映了人们对这些化合物的重要兴趣 (Chaudhary,2021).

3. 合成和药物前景概述

吡啶并[2,3-d]嘧啶因其多样化的药理活性而在合成方案和药物化学中受到关注。它们的构效关系和广泛的生物学特性,例如抗癌、抗感染、抗糖尿病和中枢神经系统药剂作用,特别令人感兴趣 (Yadav & Shah,2020).

4. 抗癌应用

吡啶并[2,3-d]嘧啶在药物化学中已变得很重要,尤其是因为它们的抗肿瘤活性。它们在靶向各种癌症通路中的作用及其作为抗癌剂的构效关系一直是广泛研究的主题 (Kumar 等,2023).

5. 分子内 Aza-Wittig 反应合成

使用分子内 aza-Wittig 反应合成吡啶并[2,3-d]嘧啶展示了其生产中的创新方法。该方法提供了一系列取代的吡啶并[2,3-d]嘧啶,具有不同的产率 (Chan & Faul,2006).

6. 化学蛋白质组学分析

吡啶并[2,3-d]嘧啶已被发现对参与癌症进展的蛋白酪氨酸激酶有效。采用固定化吡啶并[2,3-d]嘧啶抑制剂的蛋白质组学方法揭示了与治疗应用相关的新靶点 (Wissing 等,2004).

7. 衍生物的选择性合成

对吡啶并[2,3-d]嘧啶的选择性合成方法的研究导致了特定衍生物的产生,有助于理解反应机理和合成途径 (Quiroga 等,2002).

8. 新型合成路线

已经探索了合成吡啶并[2,3-d]嘧啶衍生物的新路线,突出了它们的化学治疗潜力以及该环系在生物应用中的重要性 (Garcia,1973).

9. 一锅合成法

使用纳米催化剂的一锅合成吡啶并[2,3-d]嘧啶方法的进步展示了一种高效且环保的生产这些化合物的途径 (Mohsenimehr 等,2014).

10. 吡啶并[1,2-a]嘧啶的化学

尽管略有不同,但对吡啶并[1,2-a]嘧啶的研究有助于理解类似的双环和多环环系(包括吡啶并[2,3-d]嘧啶)的化学。它们在治疗和工业领域的应用一直受到研究 (Hermecz,1995).

未来方向

Pyrido[2,3-d]pyrimidines are emerging as a significant scaffold in medicinal chemistry, particularly in the development of anticancer agents . Future research will likely focus on designing new selective, effective, and safe anticancer agents using this scaffold .

属性

IUPAC Name

pyrido[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3/c1-2-6-4-8-5-10-7(6)9-3-1/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDJFFSGCRRMVFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CN=CN=C2N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90342547
Record name Pyrido[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90342547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyrido[2,3-d]pyrimidine

CAS RN

254-61-5
Record name Pyrido[2,3-d]pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=254-61-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrido[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90342547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Those compounds of the present invention where R2 is prop-1,3-diyl are prepared by first preparing a benzoic acid derivative described above having a p-propen-1-yl group using the oxazoline described in Meyers, Acc. Chem. Res., 14, 375 (1978), which is incorporated herein by reference. Acid hydrolysis (5N HCl, reflux, 36 hours) affords 4-allylbenzoic acid which is converted to the corresponding diethyl-L-glutamate derivative by initial treatment with thionyl chloride (4.0 eqv., benzene, reflux, 4 hours) followed by diethyl-L-glutamate hydrochloride (2.1 equivalents), 4-dimethylamino-pyridine (0.01 eqv.) and triethylamine (18 hours). Coupling to either the pyrrolo- or pyrido[2,3-d]pyrimidine, at least by Alternative 2, affords the compounds of the present invention where R2 is a propen-1,3-diyl.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Synthesis routes and methods II

Procedure details

A reaction mixture of 4-amino-5-oxo-8-(β-D-ribofuranosyl)pyrido[2,3-d]pyrimidine (1.8 g, 6.20 mmol) and 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane (2.15 mL, 6.73 mmol) in anhydrous pyridine (25 mL) was stirred at room temperature for 20 h and cooled with ice. Water (0.5 mL) was added, and the mixture stirred at ambient temperature for 30 min and concentrated. The residue was dissolved in ethyl acetate, washed with diluted sodium bicarbonate, dried over Na2SO4, and concentrated. Chromatography on silica (EtOAc-hexanes 3:2) gave 2.0 g of 4-amino-5-oxo-8-[3,5-O-(1,1,3,3-tetraisopropyldisiloxy)-β-D-ribofuranosyl)]pyrido[2,3-d]pyrimidine.
Name
4-amino-5-oxo-8-(β-D-ribofuranosyl)pyrido[2,3-d]pyrimidine
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
2.15 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
0.5 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pyrido[2,3-d]pyrimidine
Reactant of Route 2
Pyrido[2,3-d]pyrimidine
Reactant of Route 3
Reactant of Route 3
Pyrido[2,3-d]pyrimidine
Reactant of Route 4
Pyrido[2,3-d]pyrimidine
Reactant of Route 5
Pyrido[2,3-d]pyrimidine
Reactant of Route 6
Pyrido[2,3-d]pyrimidine

Citations

For This Compound
5,060
Citations
L Cordeu, E Cubedo, E Bandrés, A Rebollo… - Bioorganic & medicinal …, 2007 - Elsevier
In order to obtain less toxic antitumoral compounds we have looked for novel compounds with anticancer activity based on proapoptotic mechanisms. The compounds studied in this …
Number of citations: 194 www.sciencedirect.com
M Fares, SM Abou-Seri, HA Abdel-Aziz… - European journal of …, 2014 - Elsevier
New series of 2-(2-arylidenehydrazinyl)pyrido[2,3-d]pyrimidines 5a–e and pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidines 6–15 were synthesized and evaluated for their cytotoxic activity …
Number of citations: 96 www.sciencedirect.com
JM Hamby, CJC Connolly, MC Schroeder… - Journal of medicinal …, 1997 - ACS Publications
Screening of a compound library for inhibitors of the fibroblast growth factor (FGFr) and platelet-derived growth factor (PDGFr) receptor tyrosine kinases led to the development of a …
Number of citations: 195 pubs.acs.org
JF Campos, T Besson, S Berteina-Raboin - Pharmaceuticals, 2022 - mdpi.com
The objective of this review is to list the structures composed of a pyridopyrimidine moiety which have shown a therapeutic interest or have already been approved for use as …
Number of citations: 8 www.mdpi.com
P Yadav, K Shah - Chemical Biology & Drug Design, 2021 - Wiley Online Library
Pyrido[2,3‐d]pyrimidine, a fused hetero‐bicyclic nucleus containing pyridine and pyrimidine rings has attained the momentary attention in the sphere of multicomponent synthetic …
Number of citations: 21 onlinelibrary.wiley.com
MM Gineinah, MNA Nasr, SMI Badr… - Medicinal Chemistry …, 2013 - Springer
New series of pyrido[2,3-d]pyrimidines such as; 5-(4-aryl-5-sulfanyl-4H-[1,2,4]triazol-3-yl) 1H,3H,8H-pyrido[2,3-d]pyrimidine-2,4,7-triones 6, 7; S-[3-(2,4,7-trioxo-1,2,3,4,7,8-…
Number of citations: 49 link.springer.com
A Pastor, R Alajarin, JJ Vaquero, J Alvarez-Builla… - Tetrahedron, 1994 - Elsevier
Several series of pyrido[2,3-d]pyrimidine derivatives were synthesized by reaction of aryl-methyleneacetoacetates with different aminopyrimidines. The solid-state structure of the methyl …
Number of citations: 106 www.sciencedirect.com
AJ Kraker, BG Hartl, AM Amar, MR Barvian… - Biochemical …, 2000 - Elsevier
Increased expression or activity of c-Src tyrosine kinase has been associated with the transformed phenotype in tumor cells and with progression of neoplastic disease. A number of …
Number of citations: 177 www.sciencedirect.com
J Matsumoto, S Minami - Journal of Medicinal Chemistry, 1975 - ACS Publications
The d isomer was recrystallized from ethanol to give 1.40 g: mp 215-216.5; ir max(Nujol) 3.10 µ (m). Anal.(C2oH22C1NO) C, H, N. 2-p-Chlorobenzylidene-3-quinuclidinone (4). A …
Number of citations: 207 pubs.acs.org
C Kurumurthy, PS Rao, PS Rao, B Narsaiah… - European journal of …, 2011 - Elsevier
A series of novel alkyltriazole tagged pyrido[2,3-d]pyrimidine derivatives 5 and 6 was prepared starting from 2,3-active functional pyridine 1 via cyclization, propargylation followed by …
Number of citations: 104 www.sciencedirect.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。